2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640898-47-9
VCID: VC11826548
InChI: InChI=1S/C20H23F2N7/c1-12-10-18(29-17(23-12)9-13(2)26-29)28-7-5-27(6-8-28)16-11-15(19(21)22)24-20(25-16)14-3-4-14/h9-11,14,19H,3-8H2,1-2H3
SMILES: CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C
Molecular Formula: C20H23F2N7
Molecular Weight: 399.4 g/mol

2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640898-47-9

Cat. No.: VC11826548

Molecular Formula: C20H23F2N7

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine - 2640898-47-9

Specification

CAS No. 2640898-47-9
Molecular Formula C20H23F2N7
Molecular Weight 399.4 g/mol
IUPAC Name 7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H23F2N7/c1-12-10-18(29-17(23-12)9-13(2)26-29)28-7-5-27(6-8-28)16-11-15(19(21)22)24-20(25-16)14-3-4-14/h9-11,14,19H,3-8H2,1-2H3
Standard InChI Key ROMYLZFXVUJGFV-UHFFFAOYSA-N
SMILES CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C
Canonical SMILES CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions that integrate pyrimidine and pyrazolo[1,5-a]pyrimidine frameworks. Although specific synthetic routes for this exact compound are not detailed in the provided sources, general methodologies for similar compounds include:

  • Formation of Pyrimidine Core: The pyrimidine scaffold is often synthesized via condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

  • Introduction of Substituents:

    • Cyclopropyl and difluoromethyl groups are introduced using alkylation or halogenation techniques.

    • The piperazine moiety is typically attached through nucleophilic substitution or reductive amination.

  • Construction of Pyrazolo[1,5-a]pyrimidine Ring:

    • This heterocyclic system is synthesized via cyclization reactions involving hydrazines and β-keto esters or similar precursors.

Biological Significance

Compounds containing pyrazolo[1,5-a]pyrimidine and pyrimidine rings have demonstrated diverse biological activities:

  • Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines are known to inhibit bacterial enzymes such as ATP synthase, making them potential candidates for antibacterial drug development .

  • Anti-inflammatory Potential: Similar heterocyclic compounds have been studied as inhibitors of inflammatory pathways like the 5-lipoxygenase (5-LOX) pathway .

  • Antiviral Applications: Pyrimidine derivatives have shown promise in targeting viral polymerases, such as those in influenza A virus .

Given these precedents, the compound may exhibit pharmacological relevance in areas like infectious diseases or inflammation.

Potential Applications

FieldPotential Use
PharmaceuticalsDevelopment of drugs targeting bacterial or viral enzymes; anti-inflammatory agents.
Biochemistry ResearchStudying enzyme inhibition mechanisms or protein-ligand interactions.
Medicinal ChemistryOptimization of lead compounds for enhanced bioactivity and reduced toxicity.

Research Insights

While specific studies on this compound are unavailable in the provided sources, related molecules with similar scaffolds have been extensively studied:

  • Pyrazolo[1,5-a]pyrimidines: Known for their role as kinase inhibitors and modulators of ATP-dependent enzymes.

  • Piperazine Derivatives: Frequently used in drug design due to their ability to enhance solubility and bioavailability.

Further research into this compound's activity profile could reveal novel therapeutic applications.

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